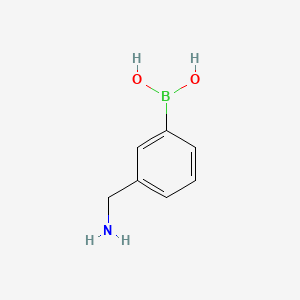

(3-(Aminomethyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Aminomethyl)phenyl)boronic acid: is an organic compound with the molecular formula C7H10BNO2 It is a boronic acid derivative, characterized by the presence of both an aminomethyl group and a boronic acid group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Aminomethyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: (3-(Aminomethyl)phenyl)boronic acid can undergo nucleophilic substitution reactions where the aminomethyl group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solvents.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.

Condensation Reactions: Acid or base catalysts in solvents like ethanol or methanol.

Major Products:

Substitution Reactions: Various substituted phenylboronic acids.

Coupling Reactions: Biaryl compounds.

Condensation Reactions: Imines or Schiff bases.

Aplicaciones Científicas De Investigación

Synthetic Applications

2.1. Suzuki-Miyaura Coupling Reactions

(3-(Aminomethyl)phenyl)boronic acid is frequently used as a coupling partner in Suzuki-Miyaura reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, pharmaceuticals, and agrochemicals. The presence of the aminomethyl group enhances the reactivity of the boronic acid, facilitating smoother coupling processes with aryl halides .

2.2. Functionalization of Peptides

Recent studies have reported methodologies for incorporating this compound into peptides. This functionalization allows for the creation of peptide-based drugs that can selectively bind to glycoproteins or other biomolecules containing diol functionalities, enhancing their therapeutic potential .

Biological Applications

3.1. Inhibition of β-lactamases

Research has demonstrated that derivatives of this compound exhibit inhibitory activity against class A and C β-lactamases, enzymes responsible for antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound acts synergistically with β-lactam antibiotics, protecting them from hydrolysis by these enzymes .

| Compound | FICI Value | Target Bacteria | Antibiotic Used |

|---|---|---|---|

| 3-(Aminomethyl)phenylboronic acid | <0.5 | Klebsiella pneumoniae | Meropenem |

| 3-(Aminomethyl)phenylboronic acid | ~0.5 | Pseudomonas aeruginosa | Ceftazidime |

Case Studies

4.1. Development of Antibiotic Adjuvants

In a study focused on combating antibiotic resistance, researchers evaluated the efficacy of this compound as an adjuvant to restore the effectiveness of β-lactam antibiotics against resistant strains. The findings indicated that this compound significantly lowered the minimum inhibitory concentration (MIC) values when combined with antibiotics, demonstrating its potential role in overcoming resistance mechanisms .

4.2. Peptide Synthesis for Targeted Drug Delivery

Another case study highlighted the use of this compound in synthesizing biotinylated peptides that target specific cancer cells overexpressing certain receptors. The incorporation of this boronic acid derivative allowed for enhanced binding affinity and selectivity towards tumor cells compared to non-target cells .

Mecanismo De Acción

The mechanism of action of (3-(Aminomethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups on proteins, leading to enzyme inhibition. This interaction can modulate various biochemical pathways, making it a valuable tool in chemical biology and medicinal chemistry.

Comparación Con Compuestos Similares

- (4-(Aminomethyl)phenyl)boronic acid

- (3-Aminophenyl)boronic acid

- (4-Aminophenyl)boronic acid

- (2-Aminopyrimidine-5-boronic acid)

Uniqueness: (3-(Aminomethyl)phenyl)boronic acid is unique due to the presence of both an aminomethyl group and a boronic acid group on the same phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis. Its ability to form reversible covalent bonds with diols and hydroxyl groups also distinguishes it from other boronic acids, enhancing its utility in biological and medicinal research.

Actividad Biológica

(3-(Aminomethyl)phenyl)boronic acid, with the chemical formula C7H10BNO2, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its ability to interact with various biomolecules. This article reviews the compound's biological activity, synthesizing findings from diverse research sources.

The primary biological activity of this compound is attributed to its ability to selectively bind to diols and other hydroxyl-containing compounds. This property is exploited in various applications, including drug design and development, particularly in the context of enzyme inhibition and molecular recognition . The boronic acid group can form reversible covalent bonds with diols, which is crucial for its role as a pharmacophore in certain therapeutic contexts.

Inhibition of Enzymatic Activity

Research has highlighted the compound's potential as an inhibitor of serine β-lactamases (SBLs), particularly those belonging to class A (KPC-2 and GES-5) and class C (AmpC). These enzymes are critical in antibiotic resistance mechanisms, making their inhibition a target for new antibiotic adjuvants. In vitro studies have shown that derivatives of phenylboronic acids can synergistically protect β-lactam antibiotics from hydrolysis by these enzymes .

Table 1: Inhibition Activity Against β-Lactamases

| Compound | FICI Value | Target Enzyme | Synergistic Effect |

|---|---|---|---|

| 2 | <0.5 | KPC-2 | Yes |

| 3 | ~0.5 | AmpC | Moderate |

| 4 | <0.5 | GES-5 | Yes |

| 5 | ~0.5 | AmpC | Moderate |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound derivatives exhibited low micromolar inhibitory concentrations against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The compounds showed a significant ability to penetrate the periplasmic space, where β-lactamases are secreted, enhancing the efficacy of existing antibiotics .

- Diabetes Treatment Potential : Another area of investigation involves the use of boronic acids in diabetes treatment, where they have been shown to promote insulin secretion from pancreatic β-cells. This effect is attributed to their interaction with glucose and other metabolites, suggesting a potential role in managing hyperglycemia .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound for better yields and purity. For instance, an efficient amination-reduction protocol has been developed that significantly improves the yield of related boronic acids, highlighting advancements in synthetic methodologies that can facilitate further biological evaluations .

Propiedades

IUPAC Name |

[3-(aminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZCOYQPEZBEOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.